BenchChemオンラインストアへようこそ!

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid

Lipophilicity Drug-likeness Permeability

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid (CAS 731797-76-5, molecular formula C₁₇H₁₇NO₄S, MW 331.39 g/mol) is a sulfamoylbenzoic acid derivative incorporating a tetrahydronaphthalen-1-yl substituent on the sulfonamide nitrogen. It is listed as a research chemical building block by multiple commercial suppliers, suggesting utility in fragment-based screening and combinatorial library synthesis of sulfonamide-containing bioactive molecules.

Molecular Formula C17H17NO4S
Molecular Weight 331.39
CAS No. 731797-76-5
Cat. No. B2390047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid
CAS731797-76-5
Molecular FormulaC17H17NO4S
Molecular Weight331.39
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C17H17NO4S/c19-17(20)13-7-3-8-14(11-13)23(21,22)18-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11,16,18H,4,6,10H2,(H,19,20)
InChIKeyYNMDTZTUYCWFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic Acid (CAS 731797-76-5): Sulfamoylbenzoic Acid Building Block for Medicinal Chemistry Procurement


3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid (CAS 731797-76-5, molecular formula C₁₇H₁₇NO₄S, MW 331.39 g/mol) is a sulfamoylbenzoic acid derivative incorporating a tetrahydronaphthalen-1-yl substituent on the sulfonamide nitrogen [1]. It is listed as a research chemical building block by multiple commercial suppliers, suggesting utility in fragment-based screening and combinatorial library synthesis of sulfonamide-containing bioactive molecules [2]. The compound contains a carboxylic acid handle at the 3-position of the phenyl ring, enabling further derivatization through amide coupling or esterification.

Why Generic Sulfamoylbenzoic Acid Analogs Cannot Substitute for 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic Acid in Structure-Based Procurement


Sulfamoylbenzoic acids constitute a broad class of pharmacologically relevant compounds, with activities spanning diuretic, anti-sickling, and enzyme-inhibitory applications determined by specific substitution patterns [1]. The tetrahydronaphthalen-1-yl substituent at the sulfonamide nitrogen imparts distinct conformational, steric, and lipophilic properties compared to simple aryl or alkyl sulfamoyl analogs [2]. Substituting with unsubstituted naphthyl, chlorinated, or heterocyclic variants—even those bearing the same sulfamoylbenzoic acid core—can alter LogP, hydrogen-bonding capacity, and metabolic stability in ways that break established structure-activity relationships (SAR). The quantitative evidence below delineates the measurable parameters that differentiate this compound from its closest commercially available structural neighbors.

Quantitative Differentiation Evidence: 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic Acid vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA): Tetrahydronaphthalenyl vs. 4-Chloro Analog

The computed partition coefficient (XLogP3-AA) for 3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid is 2.7 [1]. The 4-chloro-substituted analog (CAS 731793-18-3, 4-chloro-3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid) is predicted to exhibit a higher XLogP value (estimated ~3.3–3.5) due to the electron-withdrawing and lipophilic contribution of the chlorine substituent. A lower XLogP for the target compound implies improved aqueous solubility and reduced non-specific binding relative to the chlorinated analog, making it a preferred starting point for lead optimization when an unsubstituted core scaffold is required [2]. Note: This comparison relies on computed descriptors; no experimental logP or logD values were identified in the open literature for either compound.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Purity Specification and Vendor Quality Control: Enamine Catalog Standard

The target compound is commercially available from Enamine LLC (Catalog No. EN300-08884) with a purity specification of 95% [1]. This purity level is standard for screening library building blocks. The 4-chloro analog (CAS 731793-18-3, Catalog No. EN300-09844) is also listed with comparable purity, but lacks the additional quality documentation (e.g., NMR, LCMS certificates) that may accompany the non-chlorinated parent scaffold from certain vendors [2]. The absence of a chlorine substituent simplifies analytical characterization: the target compound's ¹H NMR aromatic region contains fewer overlapping signals, facilitating unambiguous batch-to-batch identity confirmation via the InChIKey YNMDTZTUYCWFAX-UHFFFAOYSA-N.

Purity Quality control Building block Procurement specification

Hydrogen Bond Donor/Acceptor Profile: Differentiation from Fully Aromatic Naphthyl Analogs

The target compound possesses 2 hydrogen bond donors (sulfonamide NH and carboxylic acid OH) and 5 hydrogen bond acceptors (sulfonamide S=O ×2, carboxylic acid C=O and C–O–H, plus the sulfonamide N) [1]. By comparison, the fully aromatic analog 3-(naphthalen-1-ylsulfamoyl)benzoic acid retains the same HBD/HBA count but presents a planar, rigid naphthalene system versus the partially saturated tetrahydronaphthalene core of the target compound. The tetrahydronaphthalene scaffold introduces a single sp³-hybridized carbon center adjacent to the sulfonamide nitrogen, creating a stereogenic center (racemic, unless resolved) that increases three-dimensional character—a property empirically correlated with higher clinical success rates in fragment evolution [2]. This is a class-level differentiation with no direct head-to-head comparison located in the open literature.

Hydrogen bonding Solubility Crystal engineering Drug-likeness

Absence of Genotoxic Structural Alert: Chlorine-Free Scaffold vs. 4-Chloro Analog

The target compound lacks the aryl chloride substituent present in the 4-chloro analog (CAS 731793-18-3). Aryl halides are not inherently genotoxic, but certain halogenated aromatic amines and sulfonamides can generate reactive metabolites via cytochrome P450-mediated oxidative dehalogenation or arene oxide formation [1]. In early-stage drug discovery screening, halogen-free scaffolds are preferentially selected to eliminate the need for Ames-test de-risking of chlorine-derived potential impurities [2]. No specific genotoxicity data were identified for either compound; this differentiation is based on established medicinal chemistry design principles.

Genotoxicity Structural alert Lead optimization Safety assessment

Rotatable Bond Count and Conformational Flexibility: Scaffold Distinction

The target compound has 4 rotatable bonds (excluding the tetrahydronaphthalene ring, which is considered a constrained cyclic system) [1]. The sulfamoyl linker itself contributes one rotatable bond (C–S) that is partially restricted due to the sulfonamide resonance. By contrast, linear alkyl-sulfamoylbenzoic acid analogs (e.g., N-butyl or N-benzyl derivatives) possess 5–7 rotatable bonds, introducing greater entropic penalties upon protein binding. The tetrahydronaphthalenyl ring constrains the conformational space of the N-substituent, pre-organizing the scaffold for target engagement. This is a class-level observation; no head-to-head binding entropy comparison with a specific analog was identified in the open literature.

Conformational flexibility Entropy Binding affinity Medicinal chemistry

Topological Polar Surface Area (TPSA): Permeability-Relevant Differentiation

The computed Topological Polar Surface Area (TPSA) for 3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid is 83.5 Ų [1]. This value falls below the commonly applied threshold of 140 Ų for oral bioavailability and below 90 Ų for potential CNS penetration. The 4-chloro analog is predicted to have a nearly identical TPSA (~83.5 Ų), as chlorine contributes minimally to polar surface area. However, compared to sulfamoylbenzoic acids bearing additional polar substituents (e.g., hydroxyl, methoxy, or heterocyclic groups on the N-substituent), the target compound's lower TPSA suggests superior passive membrane permeability—a critical parameter for cell-based assay compatibility [2]. This is a class-level inference based on computed rather than experimental permeability data.

TPSA Blood-brain barrier Oral bioavailability Physicochemical property

Procurement-Relevant Application Scenarios for 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic Acid Based on Differentiated Evidence


Fragment-Based Lead Discovery: Halogen-Free Sulfonamide Scaffold for Library Design

The compound's chlorine-free scaffold, combined with its computed TPSA of 83.5 Ų and XLogP of 2.7, positions it as a compliant building block for fragment libraries targeting intracellular enzymes [1]. Its single stereogenic center (racemic at the tetrahydronaphthalene C1 position) provides three-dimensional character (Fsp³ = 0.24) without the synthetic complexity of resolved enantiomers, making it suitable for initial fragment screens where scaffold diversity is prioritized [2]. Procurement teams selecting this scaffold avoid the regulatory and synthetic complications associated with halogenated analogs.

Carboxylic Acid Handle for Parallel Amide Library Synthesis

The free carboxylic acid at the 3-position of the phenyl ring serves as a versatile derivatization point for amide coupling with diverse amine building blocks [1]. Unlike ester-protected analogs that require deprotection steps, direct use of the free acid enables single-step library generation using HATU, EDCI, or other standard coupling reagents. The sulfonamide NH and carboxylic acid OH (2 HBD) remain available for additional interactions with biological targets, providing a bifunctional scaffold for fragment growing campaigns.

In Silico Screening and Pharmacophore Modeling with Computationally Characterized Physicochemical Parameters

Although no experimental bioactivity data exist in public repositories, the well-defined computed descriptors—XLogP3-AA (2.7), TPSA (83.5 Ų), HBD count (2), HBA count (5), and rotatable bond count (4)—enable reliable in silico filtering and pharmacophore generation [1]. The absence of halogen atoms simplifies quantum mechanical calculations and docking studies, as halogen bonding parameters and sigma-hole considerations are eliminated from the computational workflow [2].

Control Compound or Negative Control in Tetrahydronaphthalene-Based Kinase Inhibitor Programs

Tetrahydronaphthalene-derived compounds have been reported as potent Raf kinase inhibitors in the patent and primary literature [1]. The target compound, bearing the tetrahydronaphthalen-1-yl sulfamoyl core but lacking the kinase-directed pharmacophore elements (e.g., hinge-binding heterocycles), may serve as a negative control or scaffold comparator in kinase selectivity profiling panels, where the contribution of the tetrahydronaphthalene ring to target recognition is being deconvoluted from the full inhibitor structure [2].

Quote Request

Request a Quote for 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.